molecular formula C17H21NO2 B12773734 (s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine CAS No. 112066-66-7

(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine

Cat. No.: B12773734
CAS No.: 112066-66-7
M. Wt: 271.35 g/mol
InChI Key: ITJNARMNRKSWTA-HNNXBMFYSA-N
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Description

(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine is a chiral compound with a complex structure that includes a methoxyphenoxy group and a phenylpropylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-methoxyphenoxy intermediate.

    Amine Introduction: The intermediate is then reacted with a phenylpropylamine derivative under controlled conditions to introduce the amine group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol
  • 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol

Uniqueness

(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine is unique due to its specific chiral configuration and the presence of both methoxyphenoxy and phenylpropylamine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

112066-66-7

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

(3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1

InChI Key

ITJNARMNRKSWTA-HNNXBMFYSA-N

Isomeric SMILES

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2OC

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Origin of Product

United States

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